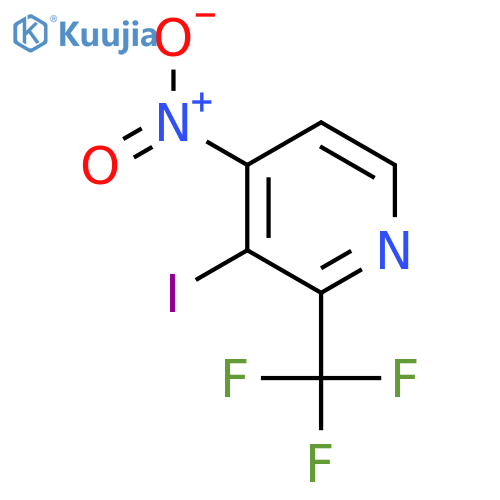

Cas no 1806532-05-7 (3-Iodo-4-nitro-2-(trifluoromethyl)pyridine)

1806532-05-7 structure

商品名:3-Iodo-4-nitro-2-(trifluoromethyl)pyridine

CAS番号:1806532-05-7

MF:C6H2F3IN2O2

メガワット:317.991963863373

CID:4907252

3-Iodo-4-nitro-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-4-nitro-2-(trifluoromethyl)pyridine

-

- インチ: 1S/C6H2F3IN2O2/c7-6(8,9)5-4(10)3(12(13)14)1-2-11-5/h1-2H

- InChIKey: MPNBXAYHOWPRKA-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=CN=C1C(F)(F)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 230

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 58.7

3-Iodo-4-nitro-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029004033-1g |

3-Iodo-4-nitro-2-(trifluoromethyl)pyridine |

1806532-05-7 | 95% | 1g |

$2,895.00 | 2022-03-31 | |

| Alichem | A029004033-250mg |

3-Iodo-4-nitro-2-(trifluoromethyl)pyridine |

1806532-05-7 | 95% | 250mg |

$950.60 | 2022-03-31 | |

| Alichem | A029004033-500mg |

3-Iodo-4-nitro-2-(trifluoromethyl)pyridine |

1806532-05-7 | 95% | 500mg |

$1,600.75 | 2022-03-31 |

3-Iodo-4-nitro-2-(trifluoromethyl)pyridine 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

1806532-05-7 (3-Iodo-4-nitro-2-(trifluoromethyl)pyridine) 関連製品

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量